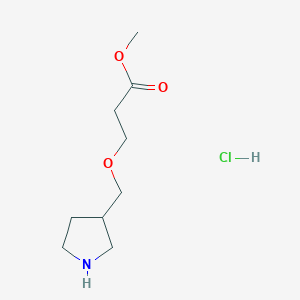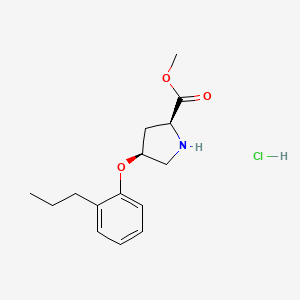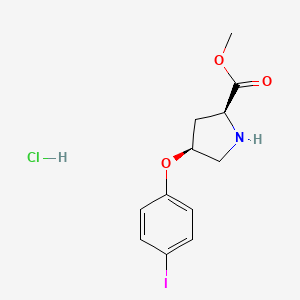![molecular formula C11H22ClNO3 B1456307 Methyl 3-[2-(3-piperidinyl)ethoxy]propanoate hydrochloride CAS No. 1220032-59-6](/img/structure/B1456307.png)
Methyl 3-[2-(3-piperidinyl)ethoxy]propanoate hydrochloride
Descripción general
Descripción
Methyl 3-[2-(3-piperidinyl)ethoxy]propanoate hydrochloride (MPEP hydrochloride) is a synthetic compound that has been used in a variety of scientific research applications. It is an analog of the neurotransmitter glutamate, and it acts as an antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). MPEP hydrochloride has been studied as a potential therapeutic agent for a variety of neurological disorders, including anxiety, depression, and addiction.
Mecanismo De Acción
MPEP hydrochloride acts as an antagonist of the metabotropic glutamate receptor subtype 5 (Methyl 3-[2-(3-piperidinyl)ethoxy]propanoate hydrochloride). It binds to Methyl 3-[2-(3-piperidinyl)ethoxy]propanoate hydrochloride and prevents it from being activated by glutamate, which is the neurotransmitter that normally binds to this receptor. By blocking the activation of Methyl 3-[2-(3-piperidinyl)ethoxy]propanoate hydrochloride, MPEP hydrochloride can modulate the activity of the glutamate system and potentially have therapeutic effects in neurological disorders.
Efectos Bioquímicos Y Fisiológicos
MPEP hydrochloride has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce anxiety-like behaviors in animal models, as well as reduce the reward-seeking behavior associated with drug addiction. Additionally, it has been shown to reduce the symptoms of depression in animal models. It has also been shown to reduce the symptoms of Alzheimer’s disease in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MPEP hydrochloride has a number of advantages for use in lab experiments. It is relatively easy to synthesize, and it is relatively stable in solution. Additionally, it has a long half-life, which allows for long-term experiments. The main limitation of MPEP hydrochloride is that it is not approved for use in humans, so it can only be used in animal studies.
Direcciones Futuras
There are a number of potential future directions for research involving MPEP hydrochloride. One potential direction is to study its effects on other neurological disorders, such as epilepsy and Huntington’s disease. Additionally, it could be studied as a potential treatment for neurodevelopmental disorders such as autism spectrum disorder and attention-deficit/hyperactivity disorder. Additionally, further research could be done to study the efficacy of MPEP hydrochloride in combination with other drugs. Finally, further research could be done to explore the potential long-term effects of MPEP hydrochloride on the brain and body.
Aplicaciones Científicas De Investigación
MPEP hydrochloride has been used in a variety of scientific research applications. It has been studied as a potential therapeutic agent for a variety of neurological disorders, including anxiety, depression, and addiction. It has also been studied as a potential treatment for neurodegenerative diseases such as Alzheimer’s and Parkinson’s. Additionally, it has been studied as a potential treatment for autism spectrum disorder, schizophrenia, and obsessive-compulsive disorder.
Propiedades
IUPAC Name |
methyl 3-(2-piperidin-3-ylethoxy)propanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3.ClH/c1-14-11(13)5-8-15-7-4-10-3-2-6-12-9-10;/h10,12H,2-9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUXZRTAVKKRNIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCOCCC1CCCNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-[2-(3-piperidinyl)ethoxy]propanoate hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2-(4-Chloro-2-ethylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1456226.png)
![2-{[3-(Dimethylamino)propyl]amino}nicotinic acid hydrochloride](/img/structure/B1456229.png)


![Ethyl 3-amino-4-[4-(2-hydroxyethyl)-1-piperazinyl]benzoate](/img/structure/B1456235.png)

![3-[2-(4-Methyl-2-nitrophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1456237.png)


![3-[(2-Propoxyethoxy)methyl]piperidine hydrochloride](/img/structure/B1456242.png)

![Methyl (2S,4S)-4-[3-(ethoxycarbonyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1456245.png)

